molecular formula C14H16N2 B1629198 4,4'-Diethyl-2,2'-bipyridine CAS No. 3052-28-6

4,4'-Diethyl-2,2'-bipyridine

Cat. No. B1629198
CAS RN: 3052-28-6
M. Wt: 212.29 g/mol
InChI Key: ZCUFUJDBZQPCHX-UHFFFAOYSA-N
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Patent
US05589326

Procedure details

1 gram (g) of 5% or 10% palladium-on-carbon catalyst and 25 milliliters (ml) 4-ethylpyridine are heated for 3 days under reflux while being stirred. (Alternatively, 5% platinum-on-carbon or 5% rhodium-on-carbon may be used as the catalyst.) The reaction mixture is treated with boiling benzene, filtered, and distilled to give benzene, 4-ethylpyridine, and 4,4'-diethyl-2,2'-bipyridine.
[Compound]
Name
( g )
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2]>[Pd].[Pt].[Rh].C1C=CC=CC=1>[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:5]2[CH:4]=[C:3]([CH2:1][CH3:2])[CH:8]=[CH:7][N:6]=2)[CH:4]=1)[CH3:2]

Inputs

Step One
Name
( g )
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=NC=C1
Name
Type
product
Smiles
C(C)C1=CC(=NC=C1)C1=NC=CC(=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05589326

Procedure details

1 gram (g) of 5% or 10% palladium-on-carbon catalyst and 25 milliliters (ml) 4-ethylpyridine are heated for 3 days under reflux while being stirred. (Alternatively, 5% platinum-on-carbon or 5% rhodium-on-carbon may be used as the catalyst.) The reaction mixture is treated with boiling benzene, filtered, and distilled to give benzene, 4-ethylpyridine, and 4,4'-diethyl-2,2'-bipyridine.
[Compound]
Name
( g )
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2]>[Pd].[Pt].[Rh].C1C=CC=CC=1>[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1)[CH3:2].[CH2:1]([C:3]1[CH:8]=[CH:7][N:6]=[C:5]([C:5]2[CH:4]=[C:3]([CH2:1][CH3:2])[CH:8]=[CH:7][N:6]=2)[CH:4]=1)[CH3:2]

Inputs

Step One
Name
( g )
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)C1=CC=NC=C1
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC=NC=C1
Name
Type
product
Smiles
C(C)C1=CC(=NC=C1)C1=NC=CC(=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.